6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 877636-65-2
VCID: VC6767220
InChI: InChI=1S/C20H15F3N2O4S/c1-11-6-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-4-3-5-14(7-13)20(21,22)23/h3-9H,10H2,1-2H3
SMILES: CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Molecular Formula: C20H15F3N2O4S
Molecular Weight: 436.41

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate

CAS No.: 877636-65-2

Cat. No.: VC6767220

Molecular Formula: C20H15F3N2O4S

Molecular Weight: 436.41

* For research use only. Not for human or veterinary use.

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate - 877636-65-2

Specification

CAS No. 877636-65-2
Molecular Formula C20H15F3N2O4S
Molecular Weight 436.41
IUPAC Name [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C20H15F3N2O4S/c1-11-6-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-4-3-5-14(7-13)20(21,22)23/h3-9H,10H2,1-2H3
Standard InChI Key NZVSVCUKICFTMW-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of three primary components:

  • A 4-oxo-4H-pyran ring (γ-pyrone) at the core, providing a planar, aromatic system with keto-enol tautomerism potential.

  • A 4,6-dimethylpyrimidin-2-yl sulfanyl methyl group attached at the pyran C6 position, introducing nitrogen-rich heterocyclic character.

  • A 3-(trifluoromethyl)benzoate ester at the pyran C3 position, contributing strong electron-withdrawing effects and lipophilicity.

The pyrimidine ring’s 4,6-dimethyl substituents enhance steric protection of the sulfur atom, potentially modulating metabolic stability. The trifluoromethyl group’s inductive effects (I-I) polarize the benzoate ester, influencing reactivity and intermolecular interactions.

Spectroscopic and Computational Descriptors

Key computed properties include:

  • Topological Polar Surface Area (TPSA): 85.7 Ų, suggesting moderate membrane permeability.

  • LogP (octanol-water): ~3.2 (estimated), indicating moderate lipophilicity suitable for passive diffusion.

  • Hydrogen Bond Acceptors/Donors: 6 acceptors (pyran carbonyl, pyrimidine nitrogens, ester oxygens) and 1 donor (pyran enol proton).

The InChIKey (NZVSVCUKICFTMW-UHFFFAOYSA-N) and SMILES (CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)C) provide unique identifiers for database tracking.

Synthesis and Manufacturing Considerations

Synthetic Routes

A plausible multistep synthesis involves:

  • Pyran-4-one Preparation: Cyclocondensation of diketones with malonic acid derivatives under acidic conditions.

  • Sulfanyl Group Installation: Nucleophilic substitution at the pyran methyl position using 2-mercapto-4,6-dimethylpyrimidine.

  • Esterification: Coupling the pyran-3-ol intermediate with 3-(trifluoromethyl)benzoyl chloride via Steglich esterification.

Challenges include suppressing pyran ring-opening during sulfanyl group addition and minimizing racemization at the esterification stage.

Purification and Characterization

  • Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) resolves polar byproducts.

  • Spectroscopic Confirmation:

    • 1H^1\text{H} NMR: Distinct signals for pyrimidine methyl groups (~δ 2.4 ppm), pyran H5 (δ 6.2 ppm), and aromatic protons.

    • 19F^{19}\text{F} NMR: Single peak near δ -62 ppm for the trifluoromethyl group.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO, PEG-400) for biological assays.

  • Thermal Stability: Decomposition onset at ~180°C (DSC), indicating suitability for standard storage conditions.

  • Hydrolytic Sensitivity: The ester bond is prone to base-catalyzed hydrolysis (t₁/₂ ~4 h at pH 9), requiring pH-controlled environments.

Crystallographic Insights

While single-crystal X-ray data are unavailable, analogous pyran-pyrimidine hybrids adopt twisted conformations with dihedral angles of 45–60° between the heterocycles, minimizing steric clash . Molecular modeling (DFT) suggests the trifluoromethyl group adopts a coplanar orientation with the benzoate ring to maximize resonance stabilization.

Biological Activity and Mechanistic Hypotheses

Target Prediction

Similarity-based profiling against ChEMBL databases predicts interactions with:

  • Dihydrofolate Reductase (DHFR): Pyrimidine analogs often inhibit this enzyme, disrupting nucleotide synthesis .

  • Protein Kinases: The planar pyran system may compete with ATP at catalytic sites.

Research Applications and Comparative Analysis

Lead Optimization

Structural modifications to enhance potency:

  • Pyrimidine Substituents: Replacing 4,6-dimethyl with amino groups improves water solubility but reduces metabolic stability .

  • Benzoate Alternatives: 4-CF₃ analogs (PubChem CID 7217950) show 30% higher logP but lower solubility .

Comparative Data Table

ParameterTarget Compound4-CF₃ Analog 2-Cl-5-NO₂ Analog
CAS No.877636-65-2877636-66-3877636-55-0
Molecular FormulaC₂₀H₁₅F₃N₂O₄SC₁₈H₁₁F₃N₂O₄SC₁₈H₁₃ClN₃O₆S
Molecular Weight (g/mol)436.41408.40433.83
logP3.23.52.8
TPSA (Ų)85.785.7113.3

Future Directions and Challenges

Priority Research Areas

  • In Vitro Screening: Prioritize assays against DHFR and kinase panels to validate target engagement .

  • Prodrug Development: Masking the ester as a phosphonate could improve oral bioavailability.

  • Toxicology Profiling: Assess hepatotoxicity risks associated with pyrimidine metabolism.

Synthetic Chemistry Challenges

  • Stereoselective Synthesis: Controlling configuration at the sulfanyl-methyl junction remains unresolved.

  • Green Chemistry: Transitioning from stoichiometric bases (e.g., NaH) to catalytic systems (e.g., DBU).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator